![molecular formula C11H12N2O2 B11897056 5-(Dimethylamino)-1H-indole-2-carboxylic acid CAS No. 796870-47-8](/img/structure/B11897056.png)
5-(Dimethylamino)-1H-indole-2-carboxylic acid
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Overview
Description
5-(Dimethylamino)-1H-indole-2-carboxylic acid: is a heterocyclic compound that belongs to the indole family Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylamino)-1H-indole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-nitroindole with dimethylamine followed by reduction and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the nitro group (if present in intermediates) to an amino group is a common step in its synthesis.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
- N-oxide derivatives from oxidation.
- Amino derivatives from reduction.
- Various substituted indoles from electrophilic substitution.
Scientific Research Applications
Antiviral Activity
One of the prominent applications of 5-(Dimethylamino)-1H-indole-2-carboxylic acid is its potential as an inhibitor of HIV-1 integrase. Research indicates that this compound can disrupt the integration of viral DNA into the host genome, making it a candidate for antiviral drug development. The structural components of the compound enhance its solubility and biological activity, which are critical for effective antiviral action.
Case Studies on Antiproliferative Activity
Several studies have highlighted the anticancer potential of indole derivatives, including this compound. For instance:
- Study Overview : A series of indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines.
- Findings : Compounds containing the phenethyl moiety demonstrated significant antiproliferative effects, especially against breast cancer cells (MCF-7). The most potent derivatives had GI50 values ranging from 0.95 µM to 1.50 µM, comparable to doxorubicin .
Compound | GI50 (µM) | Cell Line |
---|---|---|
5d | 0.95 | MCF-7 |
5e | 1.10 | MCF-7 |
Doxorubicin | 1.10 | MCF-7 |
This indicates that modifications in the structure can significantly influence the biological activity and efficacy of these compounds.
Anti-inflammatory Effects
The compound also shows promise in anti-inflammatory applications. Indole derivatives are known to exhibit anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This makes them potential candidates for treating inflammatory diseases.
Antibacterial Activity
Research has indicated that indole derivatives can possess antibacterial properties. The oxazolidinone moiety present in some derivatives enhances their effectiveness against bacterial strains, making them suitable for further investigation as antibacterial agents.
Table: Antibacterial Efficacy
Compound Name | Activity Type | Notable Activity |
---|---|---|
Indole-2-carboxylic acid | Antimicrobial | Effective against Gram-positive bacteria |
5-(Dimethylamino)-indole-2-carboxylic acid | Antibacterial | Potential against resistant strains |
Modulation of Cannabinoid Receptors
The compound has been studied as a potential allosteric modulator of the cannabinoid CB1 receptor. This receptor is implicated in various physiological processes, and compounds that can modulate its activity may have therapeutic applications in pain management and neuroprotection .
Table: Allosteric Modulation Data
Compound | K_B (nM) | Cooperativity Factor (α) |
---|---|---|
ORG27569 | 167.3 | 16.55 |
Other Analogues | Varies | Varies |
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the indole ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
5-(Dimethylamino)-1-naphthalenesulfonic acid: Known for its use as a fluorescent dye.
5-(Dimethylamino)-2-naphthalenesulfonic acid: Another fluorescent dye with similar properties.
3-Dimethylamino benzoic acid: Used in the synthesis of lanthanide complexes.
Uniqueness: 5-(Dimethylamino)-1H-indole-2-carboxylic acid is unique due to its indole core, which imparts distinct electronic and steric properties compared to naphthalene or benzene derivatives. This uniqueness makes it particularly valuable in the design of new compounds with specific biological activities.
Biological Activity
5-(Dimethylamino)-1H-indole-2-carboxylic acid, a compound belonging to the indole family, has garnered attention due to its diverse biological activities, particularly in cancer therapy and as a potential antiviral agent. This article provides a comprehensive overview of its biological activity, supported by data tables and recent research findings.
Overview of Indole Derivatives
Indole derivatives are known for their wide-ranging pharmacological effects, including anticancer, antiviral, and anti-inflammatory properties. The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Recent studies have demonstrated that indole-2-carboxylic acid derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a series of indole-2-carboxamide derivatives were synthesized and tested against breast cancer cell lines (MCF-7), showing promising results:
Compound | GI50 (µM) | Mechanism of Action |
---|---|---|
5d | 1.05 | EGFR inhibition |
5e | 1.10 | CDK2 inhibition |
5h | 1.35 | Apoptotic induction |
These compounds not only inhibited cell proliferation but also induced apoptosis through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .
The mechanism by which these compounds exert their anticancer effects includes:
- Inhibition of Kinases : Compounds like 5d and 5e have been shown to inhibit critical kinases such as EGFR and CDK2, which are involved in cell cycle regulation and proliferation.
- Apoptosis Induction : The compounds activate apoptotic pathways, leading to increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) in cancer cells .
Antiviral Activity
In addition to their anticancer properties, indole derivatives have shown potential as antiviral agents. For example, research indicates that certain indole-2-carboxylic acid derivatives can inhibit the activity of HIV-1 integrase, a key enzyme in the viral replication cycle:
Compound | IC50 (µM) | Target |
---|---|---|
17a | 3.11 | HIV-1 integrase |
20a | 0.13 | HIV-1 integrase |
The binding mode analysis revealed that these compounds chelate essential magnesium ions within the active site of integrase, thereby inhibiting its function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of indole derivatives. Modifications at specific positions on the indole ring significantly affect their biological activity:
- C6 Halogenation : Introduction of halogenated groups at the C6 position enhances binding affinity to target proteins.
- C3 Branching : Adding longer branches at the C3 position improves interactions with hydrophobic cavities in target enzymes .
Case Study 1: Antiproliferative Effects
A study evaluated the antiproliferative effects of various indole derivatives against multiple cancer cell lines. The findings indicated that compounds with a dimethylamino group exhibited superior activity compared to other substitutions.
Case Study 2: HIV Integrase Inhibition
Another study focused on optimizing indole derivatives as HIV integrase inhibitors. The most potent compound demonstrated an IC50 value significantly lower than that of existing drugs, highlighting its potential for further development.
Properties
CAS No. |
796870-47-8 |
---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
5-(dimethylamino)-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-13(2)8-3-4-9-7(5-8)6-10(12-9)11(14)15/h3-6,12H,1-2H3,(H,14,15) |
InChI Key |
UVBBANUSSFCBLR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O |
Origin of Product |
United States |
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